molecular formula C32H22O6S2 B14065425 3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid

3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid

Cat. No.: B14065425
M. Wt: 566.6 g/mol
InChI Key: CXCRICQQYHLRKA-UHFFFAOYSA-N
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Description

3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid is an advanced chiral organic compound with the molecular formula C 32 H 22 O 6 S 2 and a molecular weight of 566.64 g/mol . This binaphthyl-based scaffold is synthetically valuable for creating optically pure materials, as the core structure can be functionalized with different aryl groups at the 3,3' positions . Its strong disulfonic acid functionality makes it a candidate for development as a chiral Brønsted acid catalyst in asymmetric synthesis . Researchers also utilize this compound and its derivatives as chiral ligands or building blocks for constructing complex molecular architectures in materials science and pharmaceutical research . The product is provided with a high purity specification of 95% or greater . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C32H22O6S2

Molecular Weight

566.6 g/mol

IUPAC Name

3-phenyl-1-(3-phenyl-2-sulfonaphthalen-1-yl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C32H22O6S2/c33-39(34,35)31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)40(36,37)38)22-13-5-2-6-14-22/h1-20H,(H,33,34,35)(H,36,37,38)

InChI Key

CXCRICQQYHLRKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2S(=O)(=O)O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The binaphthalene skeleton serves as the foundational structure for 3,3'-DPBINSA. The synthesis typically begins with (R)- or (S)-BINOL (1,1'-bi-2-naphthol), a commercially available chiral precursor. Retrosynthetically, the target molecule is dissected into two key modifications:

  • Introduction of phenyl groups at the 3,3'-positions .
  • Sulfonation of the 2,2'-hydroxyl groups to disulfonic acids .

Stepwise Synthetic Routes

Synthesis of 3,3'-Diphenyl-BINOL

The phenyl groups are introduced at the 3,3'-positions through cross-coupling reactions. Two primary methods are employed:

Suzuki-Miyaura Coupling
  • Protection of BINOL Hydroxyls : (R)-BINOL is converted to its dimethyl ether using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Halogenation at 3,3'-Positions : The dimethyl ether undergoes bromination at −78°C using bromine (Br₂) in dichloromethane (CH₂Cl₂), yielding 3,3'-dibromo-BINOL dimethyl ether in 80% yield.
  • Phenyl Group Installation : A Suzuki-Miyaura coupling with phenylboronic acid is conducted using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) and sodium carbonate (Na₂CO₃) in a tetrahydrofuran (THF)/water (3:1) mixture at 90°C for 24 hours.
  • Deprotection : The methyl ethers are cleaved with boron tribromide (BBr₃) in CH₂Cl₂ at 0°C, yielding 3,3'-diphenyl-BINOL in 75% overall yield.
Electrophilic Aromatic Substitution

In cases where steric hindrance permits, direct electrophilic substitution is feasible:

  • Nitration Followed by Reduction : (R)-BINOL is treated with fuming nitric acid (HNO₃) in CH₂Cl₂ at 25°C for 16 hours to install nitro groups at the 3,3'-positions. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro groups to amines, which are subsequently diazotized and replaced with phenyl groups via a Sandmeyer reaction.

Sulfonation of 3,3'-Diphenyl-BINOL

The 2,2'-hydroxyl groups are converted to sulfonic acids using two approaches:

Chlorosulfonic Acid Method

3,3'-Diphenyl-BINOL is dissolved in dry dichloromethane and treated with chlorosulfonic acid (ClSO₃H, 2.2 equiv) at 0°C for 4 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. After purification via recrystallization (ethanol/H₂O), 3,3'-DPBINSA is obtained in 82% yield.

Sulfur Trioxide Complexation

Gaseous sulfur trioxide (SO₃) is bubbled through a solution of 3,3'-diphenyl-BINOL in concentrated sulfuric acid (H₂SO₄) at −10°C for 6 hours. The mixture is poured into cold water, and the precipitate is filtered and washed with hexane to yield the product in 78% purity.

Reaction Optimization and Critical Parameters

Temperature Control

Sulfonation reactions are exothermic and require strict temperature control (−10°C to 0°C) to prevent polysulfonation or decomposition. Elevated temperatures (>25°C) reduce yields by 30–40% due to side reactions.

Catalytic Efficiency in Cross-Coupling

Palladium catalyst loading directly impacts coupling efficiency:

Pd(PPh₃)₄ Loading (mol%) Yield (%)
2 58
5 75
10 77

A 5 mol% loading balances cost and yield.

Solvent Systems

  • THF/Water (3:1) : Optimal for Suzuki-Miyaura coupling, providing a balance between substrate solubility and reaction rate.
  • Dichloromethane : Preferred for electrophilic substitutions due to its low nucleophilicity and ability to stabilize intermediates.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : Aromatic protons appear as multiplets at δ 7.8–8.3 ppm (16H, binaphthyl and phenyl), while sulfonic acid protons resonate at δ 11.2 ppm (broad singlet, 2H).
  • IR (KBr) : Strong S=O stretches at 1175 cm⁻¹ and 1040 cm⁻¹ confirm sulfonic acid groups.
  • HRMS (ESI-) : [M-H]⁻ peak at m/z 635.2012 (calculated for C₃₂H₂₁O₆S₂⁻).

Chiral Purity Assessment

  • HPLC Analysis : Chiralpak IC column (hexane/isopropanol = 80:20) resolves enantiomers, confirming >98% ee.
  • Optical Rotation : [α]D²⁵ = +152° (c = 1.0, MeOH), consistent with (R)-configuration.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for sulfonation to enhance heat dissipation and reduce byproducts. Typical metrics:

Parameter Laboratory Scale Industrial Scale
Batch Size 10 g 50 kg
Reaction Time 6 h 2 h
Yield 78% 85%

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

Bulky substituents at the 6,6'-positions (e.g., tert-butyl) direct electrophiles to the 3,3'-sites. For example, pre-installing 6,6'-di-tert-butyl groups improves phenyl substitution yields from 60% to 88%.

Sulfonic Acid Hydrolysis

To prevent hydrolysis during storage, 3,3'-DPBINSA is stabilized as its tetrabutylammonium salt, enhancing solubility in polar aprotic solvents.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces Suzuki-Miyaura coupling times from 24 hours to 45 minutes, maintaining yields at 72%.

Enzymatic Sulfonation

Pilot studies using aryl sulfotransferases in buffered aqueous systems (pH 7.4) achieve 65% conversion, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the disulfonic acid groups to sulfonic acid or sulfide groups.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products: The major products formed from these reactions include various substituted binaphthalene derivatives, which can be further utilized in organic synthesis and catalysis .

Scientific Research Applications

3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis and as a building block for complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid exerts its effects involves its ability to interact with various molecular targets. The disulfonic acid groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. Additionally, the aromatic rings can participate in π-π stacking interactions, further modulating the compound’s biological and chemical properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Functional Group Variations

The target compound’s binaphthalene core distinguishes it from stilbene, biphenyl, and naphthalene-based analogs. Key comparisons include:

Binaphthalene Derivatives
  • 3,3'-Diaryl-2,2'-dicarboxylates: Derived from 1,1'-binaphthalene-2,2'-dicarboxylic acid, these compounds replace sulfonic acids with carboxylates, enabling use as chiral ligands in asymmetric catalysis. Their synthesis often requires optical resolution and multiple functionalization steps, making them less economical than sulfonic acid analogs .
  • (R)-2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl : A triflate precursor used in cross-coupling reactions, highlighting the versatility of binaphthalene frameworks in synthetic chemistry .
Stilbene-Based Disulfonic Acids
  • DSD Acid (4,4’-Diaminostilbene-2,2’-disulfonic acid): A linear stilbene derivative with amino and sulfonic acid groups. Widely used in fluorescent dyes and textile brighteners, DSD acid’s planar structure contrasts with the binaphthalene’s twisted geometry, affecting π-conjugation and solubility .
  • DIDS (4,4′-Diisothiocyanostilbene-2,2′-disulfonic acid): A biological probe targeting ion channels, demonstrating how sulfonic acid placement on a stilbene core enables membrane permeability and protein interactions .
Biphenyl and Naphthalene Derivatives
  • Congo Red (3,3'-Biphenyl-4,4'-bis(diazenyl)-2,2'-disulfonic acid) : A diazo dye with biphenyl-linked sulfonic acids, used in histology and amyloid detection. Its extended conjugation and sulfonic acid positions differ from the binaphthalene system, altering spectral properties .
  • 3,6-Dihydroxy-2,7-Naphthalenedisulfonic Acid : A naphthalene derivative with hydroxy and sulfonic acid groups, utilized in dye intermediates. Its single aromatic ring system limits chirality but enhances acidity compared to binaphthalenes .

Data Table: Key Compounds and Properties

Compound Name Core Structure Substituents Functional Groups Applications References
3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid Binaphthalene 3,3'-diphenyl 2,2'-disulfonic acid Catalysis, chiral materials
DSD Acid Stilbene 4,4'-diamino 2,2'-disulfonic acid Fluorescent dyes, textiles
Congo Red Biphenyl 4,4'-bis(diazenyl) 3,3'-disulfonic acid Histological staining
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid Naphthalene 3,6-dihydroxy 2,7-disulfonic acid Dye intermediates
(R)-1,1'-Bi-2-naphthol (BINOL) Binaphthalene 2,2'-dihydroxy None Asymmetric catalysis

Biological Activity

3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid (BINSA) is a compound of significant interest in the field of organic chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BINSA, focusing on its applications in asymmetric synthesis, catalysis, and potential therapeutic effects.

Chemical Structure and Properties

BINSA is characterized by its binaphthyl structure with two sulfonic acid groups at the 2,2' positions. Its molecular formula is C32H22O6S2C_{32}H_{22}O_6S_2 and it has a molecular weight of approximately 606.64 g/mol. The compound's structure allows for various interactions with biological molecules, making it a candidate for research in medicinal chemistry and catalysis.

PropertyValue
Molecular FormulaC32H22O6S2C_{32}H_{22}O_6S_2
Molecular Weight606.64 g/mol
CAS Number1461736-02-6

Antioxidative Properties

Recent studies have suggested that BINSA exhibits antioxidative properties. Research indicates that compounds with similar structures can reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. For example, studies on related compounds show that they can modulate the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), which are crucial in protecting cells from oxidative damage .

Asymmetric Catalysis

BINSA has been extensively studied for its role as a chiral catalyst in asymmetric synthesis. It has been shown to facilitate various reactions, including the Mukaiyama aldol reaction and the Hosomi–Sakurai reaction. These reactions benefit from BINSA's ability to create enantioselective conditions, leading to the formation of chiral products with high yields .

Case Study: Asymmetric Synthesis Using BINSA
In a notable study, researchers utilized BINSA to catalyze the asymmetric acylcyanation of aldimines. The results demonstrated that BINSA could achieve high enantioselectivity under mild conditions, showcasing its effectiveness as a catalyst in synthetic organic chemistry .

Anti-inflammatory Activity

The anti-inflammatory potential of BINSA has also been explored. Compounds with similar binaphthyl structures have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting that BINSA may possess similar activities. This could have implications for treating conditions characterized by chronic inflammation .

The biological activity of BINSA can be attributed to its ability to interact with various biological targets. The sulfonic acid groups enhance solubility and facilitate interactions with proteins and enzymes. This interaction can lead to modulation of enzymatic activities and pathways involved in oxidative stress response and inflammation.

Q & A

Q. What are the established synthetic routes for 3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid (BINSA derivatives), and how do reaction conditions influence enantiomeric purity?

The synthesis typically begins with (R)- or (S)-BINOL (1,1'-bi-2-naphthol) as a chiral precursor. A key step involves sulfonation at the 2,2'-positions using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–25°C) to avoid over-sulfonation . Subsequent phenyl group introduction at the 3,3'-positions employs Suzuki-Miyaura cross-coupling with aryl boronic acids, catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) . Enantiomeric purity (>98% ee) is achieved via chiral HPLC separation or crystallization of diastereomeric salts. Reaction temperature, stoichiometry of sulfonating agents, and catalyst loading critically impact yield and optical purity .

Q. How is the absolute configuration of 3,3'-Diphenyl-BINSA derivatives validated experimentally?

Absolute configuration is determined using:

  • X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment .
  • Electronic Circular Dichroism (ECD) : Correlated with quantum mechanical calculations (e.g., time-dependent DFT) to match experimental and simulated spectra .
  • Optical rotation comparison : Cross-referenced with literature values of structurally analogous compounds (e.g., BINOL derivatives) .

Q. What spectroscopic techniques are essential for characterizing 3,3'-Diphenyl-BINSA derivatives?

Key methods include:

  • ¹H/¹³C NMR : Aromatic proton signals in the δ 7.2–8.5 ppm range and sulfonic acid protons (if protonated) at δ 11–13 ppm .
  • IR spectroscopy : S=O stretching vibrations near 1180 cm⁻¹ and 1040 cm⁻¹ confirm sulfonic acid groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How do 3,3'-Diphenyl-BINSA derivatives function as chiral Brønsted acid-base catalysts in enantioselective Mannich-type reactions?

These derivatives act as bifunctional catalysts:

  • The sulfonic acid groups protonate aldimines, activating them for nucleophilic attack.
  • The binaphthyl backbone provides a chiral environment, steering the approach of diketones or ketoesters via π-π interactions and steric effects .
  • Catalytic efficiency (e.g., >90% yield, >95% ee) depends on the aryl substituents' electronic nature. Electron-withdrawing groups (e.g., -NO₂) enhance acidity, accelerating proton transfer .

Q. What computational strategies resolve contradictions in stereochemical assignments of 3,3'-Diphenyl-BINSA derivatives?

Discrepancies between experimental and theoretical data (e.g., ECD spectra) are addressed by:

  • Conformational sampling : Using molecular dynamics (MD) to identify dominant conformers in solution .
  • Solvent-effect modeling : Incorporating polarizable continuum models (PCM) to refine calculated optical rotations .
  • DFT benchmarking : Comparing multiple functionals (e.g., B3LYP vs. CAM-B3LYP) to identify the most accurate method for specific substituents .

Q. How can researchers optimize the stability of 3,3'-Diphenyl-BINSA salts under catalytic conditions?

Stability challenges (e.g., sulfonic acid hydrolysis or aryl group oxidation) are mitigated by:

  • Counterion selection : Bulky cations (e.g., tetrabutylammonium) improve solubility and reduce hydrolysis in polar solvents .
  • Inert atmosphere : Conducting reactions under N₂/Ar to prevent oxidation of the binaphthyl backbone .
  • Additive screening : Co-catalysts like Mg(OTf)₂ stabilize transition states and reduce side reactions .

Q. What strategies address low catalytic activity of 3,3'-Diphenyl-BINSA derivatives in non-polar solvents?

  • Co-solvent systems : Adding 10–20% DMSO or DMF enhances solubility without compromising enantioselectivity .
  • Supramolecular assembly : Incorporating crown ethers or cyclodextrins to pre-organize substrates near the chiral center .
  • Structural modification : Introducing polar substituents (e.g., -OMe) at the 4,4'-positions to improve solvent compatibility .

Methodological Tables

Table 1: Key Synthetic Parameters for 3,3'-Diphenyl-BINSA Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Sulfonation Temperature0–10°CPrevents di-/tri-sulfonation
Pd Catalyst Loading2–5 mol%Balances cost and efficiency
Chiral Resolution MethodDiastereomeric salt crystallizationAchieves >98% ee

Table 2: Spectroscopic Benchmarks for Characterization

TechniqueDiagnostic SignalReference
¹H NMR (DMSO-d₆)Aromatic multiplet at δ 7.8–8.3 (8H, binaphthyl)
IR (KBr pellet)S=O stretch at 1175 cm⁻¹
HRMS (ESI-)[M-H]⁻ peak at m/z 635.2012 (C₃₂H₂₃O₆S₂)

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